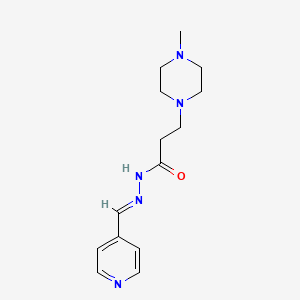

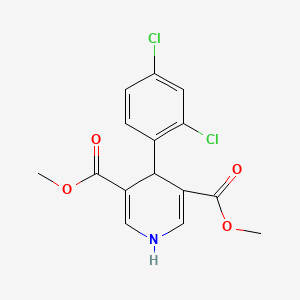

2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves base-catalyzed reactions. For instance, a related compound was synthesized through the base-catalyzed reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile, highlighting a typical approach for constructing such molecules (Kavitha et al., 2006). Another example involves the preparation of 2-(4-bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile via base-catalyzed condensation, further reacted via Suzuki reactions to explore its photoluminescent properties (Li et al., 2011).

Molecular Structure Analysis

The crystal structure and molecular conformation of closely related compounds have been extensively studied. For example, the crystal structures of E and Z isomers of a similar compound were determined, revealing insights into the molecular geometry and isomerism critical for understanding the properties of the target compound (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitrile derivatives participate in various chemical reactions, including polymerization and Michael addition, which can significantly alter their properties. For example, diradical polymerization of acrylonitrile initiated by specific cyclopropanecarboxylate demonstrates the reactivity of such compounds under certain conditions (Li et al., 1991).

Physical Properties Analysis

The physical properties, such as crystal packing and thermodynamic characteristics, of related acrylonitrile derivatives are crucial for understanding their stability and reactivity. For instance, the study of Z/E-isomerism of acrylonitrile derivatives has provided insights into their crystal structures and secondary intermolecular interactions, highlighting the importance of molecular packing for stability (Tammisetti et al., 2018).

Chemical Properties Analysis

The chemical properties, including photoluminescence and reactivity towards various reagents, are pivotal for the application of acrylonitrile derivatives. The synthesis of novel α,β-diarylacrylonitrile derivatives exhibiting green fluorescence underlines the potential of such compounds in optoelectronic applications (Li et al., 2011).

Applications De Recherche Scientifique

Synthesis and Crystal Structure

2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile has been utilized in the synthesis of complex organic compounds. For instance, Kavitha et al. (2006) described its use in creating bioactive heterocycles, highlighting its significance in the synthesis of novel organic structures with potential biological applications. This study emphasized its role in forming stable crystalline structures, useful for understanding molecular interactions and properties (Kavitha et al., 2006).

Photoluminescence Characteristics

In the field of photoluminescence, compounds derived from 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile have shown promising applications. Li et al. (2011) synthesized derivatives that exhibited green fluorescence, useful in material sciences and photonics. These derivatives were noted for their good thermal stability, making them viable for various industrial applications (Li et al., 2011).

Environmental and Biomedical Applications

The compound has been incorporated into the design of multi-purpose polymeric particles, as demonstrated by Sahiner et al. (2011). These particles, made using acrylonitrile, a relative of 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have applications in drug delivery, environmental remediation, and catalysis. Their versatility in different fields, including their responsiveness to magnetic fields, underlines the diverse potential uses of acrylonitrile derivatives (Sahiner et al., 2011).

Organic Chemistry and Polymer Science

In organic chemistry, the nitrile function in compounds like 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile plays a crucial role in C-C bond formation reactions, as outlined by Naveen et al(2006). This property is pivotal for synthesizing biologically active compounds and bioactive heterocycles, enhancing the scope of medicinal and pharmaceutical research (Naveen et al., 2006).

Corrosion Inhibition in Metals

The derivatives of acrylamide, which can be related to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile, have been investigated for their efficacy as corrosion inhibitors. Abu-Rayyan et al. (2022) studied such derivatives on copper in nitric acid solutions, revealing their potential in protecting metals from corrosion. This research is significant for industries where metal longevity and resistance to corrosive environments are crucial (Abu-Rayyan et al., 2022).

Organic Polymorphic Crystals and Smart Materials

Recent advancements include the development of organic polymorphic crystals from compounds similar to 2-(4-bromophenyl)-3-(4-methoxyphenyl)acrylonitrile. Jiang et al. (2023) reported on polymorphs of related compounds, responsive to multiple stimuli like mechanical force, light, and heat. Such materials hold promise for applications in smart materials and technology (Jiang et al., 2023).

Propriétés

IUPAC Name |

(Z)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCZMXPHIXPEHL-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)

![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5525265.png)

![N-{3-[(mesitylsulfonyl)amino]phenyl}acetamide](/img/structure/B5525272.png)

![3-isopropyl-N-[(5-methoxy-1H-indol-2-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5525275.png)

![6-methoxy-N,3-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5525289.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5525290.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5525296.png)